molecular formula C16H21ClN4 B4526570 N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine

Cat. No.: B4526570
M. Wt: 304.82 g/mol
InChI Key: ACDLKJFAKOEQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with diethylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound may interact with other molecular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine stands out due to its unique combination of a pyridazine ring with a diethylamine moiety, which contributes to its diverse pharmacological activities.

Properties

IUPAC Name

N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4/c1-3-21(4-2)12-11-18-16-10-9-15(19-20-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLKJFAKOEQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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